1-Cyano-4-methylnaphthalene
Overview
Description
1-Cyano-4-methylnaphthalene is a polycyclic aromatic hydrocarbon with the chemical formula C₁₂H₉N
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyano-4-methylnaphthalene can be synthesized through various methods. One common synthetic route involves the reaction of 4-methylnaphthalene with cyanogen bromide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions in an inert solvent like dichloromethane. The product is then purified through recrystallization from ethanol.
Industrial Production Methods
In industrial settings, the production of this compound often involves the catalytic cyanation of 4-methylnaphthalene using copper(I) cyanide as the cyanating agent. This method is advantageous due to its high yield and scalability. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion of the starting material.
Chemical Reactions Analysis
Types of Reactions
1-Cyano-4-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form 1-cyano-4-methylphthalic acid.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of 4-methyl-1-naphthylamine.
Substitution: The cyano group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 1-Cyano-4-methylphthalic acid.
Reduction: 4-Methyl-1-naphthylamine.
Substitution: 4-Methoxy-1-methylnaphthalene.
Scientific Research Applications
1-Cyano-4-methylnaphthalene has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: The compound is employed in studies related to electron transfer mechanisms in biological systems.
Medicine: Research has explored its potential as a precursor for the development of novel therapeutic agents.
Industry: this compound is utilized in the production of specialty chemicals and materials with unique electronic properties
Mechanism of Action
The mechanism of action of 1-Cyano-4-methylnaphthalene involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an electron acceptor, participating in redox reactions. The compound’s cyano group plays a crucial role in its reactivity, enabling it to form stable complexes with various biomolecules. These interactions can influence cellular processes such as signal transduction and metabolic pathways .
Comparison with Similar Compounds
1-Cyano-4-methylnaphthalene can be compared with other similar compounds, such as:
1-Cyano-2-methylnaphthalene: This compound has a similar structure but differs in the position of the cyano group, leading to variations in its chemical reactivity and applications.
1-Cyano-4-ethylnaphthalene: The presence of an ethyl group instead of a methyl group affects the compound’s physical properties and reactivity.
1-Cyano-4-methylbenzene: Although structurally related, this compound has a simpler aromatic ring system, resulting in different chemical behavior and applications.
This compound stands out due to its unique combination of a cyano group and a methyl group on the naphthalene ring, which imparts distinct electronic and steric properties, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
4-methylnaphthalene-1-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N/c1-9-6-7-10(8-13)12-5-3-2-4-11(9)12/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIWTJZAYBYKHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30189630 | |
Record name | 1-Cyano-4-methylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30189630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36062-93-8 | |
Record name | 1-Cyano-4-methylnaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036062938 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Cyano-4-methylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30189630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methylnaphthonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the molecular structure of 1-cyano-4-methylnaphthalene influence its tendency to form excimers?
A: this compound readily forms excimers, particularly noticeable in jet-cooled conditions. [, ] This behavior is likely driven by the molecule's planar structure and the presence of the cyano group. The planar structure allows for close packing of molecules, while the cyano group's electron-withdrawing nature can promote excimer formation by influencing the electronic excited state energy levels.
Q2: What experimental techniques provide insights into the formation of this compound clusters?
A: Researchers utilize supersonic free jet expansion combined with spectroscopic techniques to study this compound and its clusters. [, ] The supersonic jet expansion creates a cold, collision-free environment ideal for cluster formation. Electronic spectroscopy, particularly fluorescence measurements, then helps characterize the clusters by analyzing their unique spectral signatures.
Q3: Can this compound form complexes beyond simple van der Waals clusters?
A: Yes, research indicates that this compound can transition from van der Waals complexes to exciplexes when interacting with specific molecules like triethylamine. [] This transition highlights the molecule's ability to engage in charge-transfer interactions, influenced by the electron-donating nature of triethylamine and the electron-accepting character of the cyano group in this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.